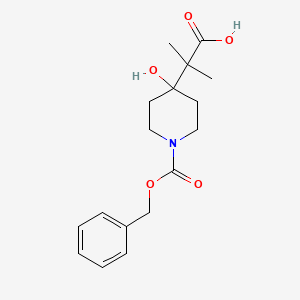
3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic sulfone-bearing small molecules, including pyridazine derivatives, are important in medicinal chemistry for their significant anti-inflammatory effects and drug-like parameters. These compounds are synthesized through various reactions, emphasizing the enhancement of anti-inflammatory activity and structural optimization (Slyvka et al., 2022).
Synthesis Analysis
The synthesis of sulfone derivatives involves the oxidation of pyridinyloxy-substituted compounds. For instance, a series of sulfones were synthesized by oxidizing 6-[(pyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazines with m-chloroperbenzoic acid, showing that soft oxidation at room temperature can achieve transformation to sulfones. The structure of these synthesized products was confirmed through 1H, 13C NMR, and LC-MS spectra, indicating a successful synthesis approach (Slyvka et al., 2022).
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed using various spectroscopic methods. For instance, the study by Slyvka et al. (2022) utilized 1H, 13C NMR, and LC-MS spectra to confirm the structures of synthesized sulfones. These analytical techniques are crucial for understanding the molecular geometry, connectivity, and overall structure of the compounds .
Chemical Reactions and Properties
Chemical reactions involving these compounds often lead to significant anti-inflammatory effects. The synthesized sulfones, as mentioned, have been studied for their in vivo anti-inflammatory activity, revealing that all synthesized sulfones showed significant anti-exudative action. Such studies highlight the chemical reactivity of these compounds and their potential therapeutic uses (Slyvka et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their application in medicinal chemistry. While specific physical properties of "3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine" are not detailed in the provided sources, such properties are generally investigated using techniques like X-ray crystallography, differential scanning calorimetry (DSC), and solubility tests in various solvents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are critical for understanding the therapeutic potential of these compounds. The anti-inflammatory screening results of the synthesized sulfones indicate their significant biological activity and interaction with inflammation pathways, showcasing their chemical properties in a biological context (Slyvka et al., 2022).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research on sulfonamide derivatives, including those related to the pyridazine class, has shown promising anticancer activities. For instance, new series of 3(2h)-one pyridazinone derivatives demonstrated potential antioxidant activity and were evaluated for anticancer activity through molecular docking studies (Mehvish & Kumar, 2022). These findings suggest that related compounds, including those with structural similarities to 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine, could be explored for their anticancer potential.
Antibacterial Applications
Compounds with a sulfonamido moiety, akin to the structure of 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine, have been synthesized and evaluated for their antibacterial activity. Novel heterocyclic compounds containing a sulfonamido moiety have shown high antibacterial activities, highlighting the potential of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anti-Inflammatory and Analgesic Activities
Sulfone derivatives of pyridinyloxy-substituted imidazo[2,1-b][1,3]thiazines, which share structural features with 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine, have been synthesized and evaluated for their anti-inflammatory activity in vivo. These studies revealed significant anti-exudative action, suggesting the potential of such compounds in designing new non-steroidal anti-inflammatory agents (Slyvka et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[(3-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-13-4-1-3-12(9-13)11-23(20,21)19-8-6-14(10-19)22-15-5-2-7-17-18-15/h1-5,7,9,14H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAYLUSUDZZUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

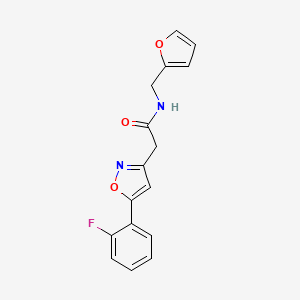
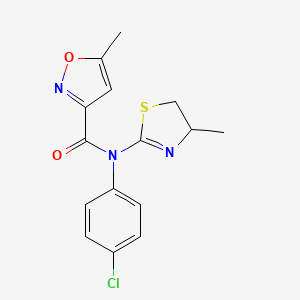

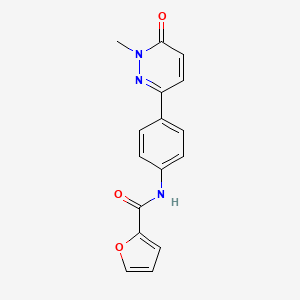

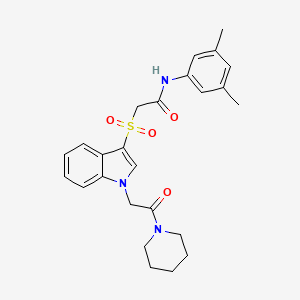
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
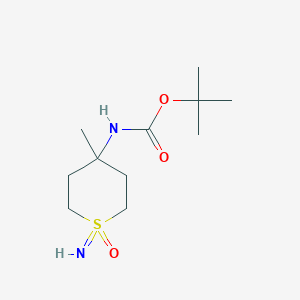
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)
![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
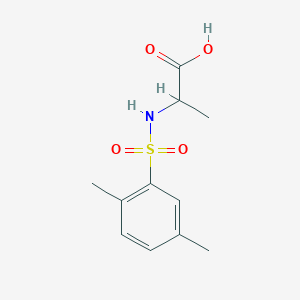
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)
